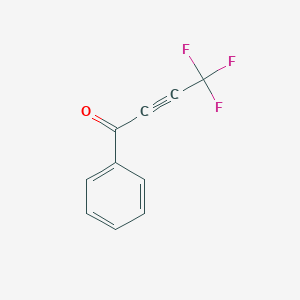

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl-

Description

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- is a fluorinated α,β-unsaturated ketone characterized by a phenyl group at the 1-position and a trifluoromethyl group at the 4-position of the butynone backbone. The trifluoro substitution significantly alters its electronic and steric properties compared to non-fluorinated analogs.

Properties

CAS No. |

85694-32-2 |

|---|---|

Molecular Formula |

C10H5F3O |

Molecular Weight |

198.14 g/mol |

IUPAC Name |

4,4,4-trifluoro-1-phenylbut-2-yn-1-one |

InChI |

InChI=1S/C10H5F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5H |

InChI Key |

YRHOJLGGUNVJGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C#CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Dihaloalkane Formation

1-Butylene reacts with halogens (Cl₂ or Br₂) under controlled temperatures (0–25°C) to yield 1,2-dihalobutane and 1,3-dihalobutane isomers. Phosphorus tribromide facilitates the bromination of butyraldehyde, producing 1,3-dibromobutane as the primary intermediate. The molar ratio of 1-butylene to halogen significantly impacts isomer distribution, with excess halogen favoring 1,3-dihalobutane.

Step 2: Dehydrohalogenation

Treatment of dihalobutanes with 5–10% potassium hydroxide in ethanol induces β-elimination, forming 2-butyne. Subsequent Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃ introduces the phenyl group. Finally, trifluoromethylation via Ruppert-Prakash reagent (TMSCF₃) yields the target compound. This method achieves a 68–72% overall yield but requires rigorous exclusion of moisture.

Oxidation of Propargylic Alcohols

Recent advancements leverage MnO₂-mediated oxidation of propargylic alcohols. Beilstein Journal of Organic Chemistry reports the synthesis of 1-(4-bromophenyl)-4,4,4-trifluorobut-2-yn-1-one from its corresponding alcohol using activated MnO₂ in dichloromethane.

Reaction Conditions and Optimization

- Substrate : 1-(4-Bromophenyl)-4,4,4-trifluorobut-2-yn-1-ol

- Oxidant : Manganese(IV) oxide (10 equiv)

- Solvent : Anhydrous CH₂Cl₂

- Temperature : Room temperature (25°C)

- Time : 2 hours

The reaction proceeds via a two-electron oxidation mechanism, converting the propargylic alcohol to the ketone with 58% ¹⁹F NMR yield. Excess MnO₂ and solvent dryness are critical to suppress side reactions, such as over-oxidation to carboxylic acids.

Michael Addition-Triggered Cyclization

A novel approach involves Michael addition followed by cyclization. Sodium hydride (NaH) in diethyl ether mediates the addition of acetylacetone to 4,4,4-trifluoro-1-phenylbut-2-yn-1-one, yielding a β-diketone intermediate.

Mechanistic Insights

- Base Activation : NaH deprotonates acetylacetone, generating a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks the electrophilic alkyne carbon, forming a C–C bond.

- Cyclization : Intramolecular keto-enol tautomerization produces a trifluoromethylated bicyclic structure.

This method achieves 67% isolated yield but necessitates strict temperature control (−10°C to 0°C) to prevent polymerization.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Reagent | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Halogenation-Dehydrohalogenation | 1-Butylene, Br₂, butyraldehyde | KOH, AlCl₃ | 68–72% | 95% | Industrial |

| MnO₂ Oxidation | Propargylic alcohol | MnO₂ | 58% | 98% | Lab-scale |

| Michael Addition | Acetylacetone, NaH | NaH | 67% | 90% | Lab-scale |

Key Observations :

- Industrial methods prioritize cost-effectiveness and scalability, favoring halogenation routes despite moderate yields.

- Laboratory-scale oxidations offer higher purity but suffer from stoichiometric MnO₂ waste.

- Michael addition enables modular synthesis of derivatives but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of trifluoroacetic acid and phenylacetic acid.

Reduction: Formation of 4,4,4-trifluoro-1-phenylbutanol.

Substitution: Formation of various substituted phenylbutynones.

Scientific Research Applications

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- is a chemical compound with the molecular formula and a molecular weight of approximately 198.14 g/mol. It features a phenyl group and three fluorine atoms attached to the butynone structure and is identified by the CAS number 85694-32-2. The trifluoromethyl group enhances its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

Organic Synthesis: 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- serves as an intermediate in the synthesis of more complex organic molecules. The synthesis of 2-butyn-1-one, 4,4,4-trifluoro-1-phenyl- typically involves several key steps, allowing for the efficient construction of the target molecule while providing opportunities for further functionalization.

Medicinal Chemistry: This compound has potential applications in medicinal chemistry. Interaction studies focus on its reactivity with various biological targets or its role as a reagent in chemical transformations, which help elucidate its mechanisms of action and potential effects on biological systems. Investigating its interactions with enzymes or receptors could provide insights into its pharmacological profile and guide future drug development efforts.

Versatility: The versatility of 2-butyn-1-one, 4,4,4-trifluoro-1-phenyl- makes it valuable for research and industrial applications.

Mechanism of Action

The mechanism of action of 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Non-Fluorinated Analog: 2-Butyn-1-one, 1-phenyl- (C₁₀H₈O)

- Structure : Lacks the trifluoromethyl group, resulting in a simpler α,β-unsaturated ketone.

- Reactivity : The carbonyl group is less electrophilic due to the absence of electron-withdrawing fluorine atoms, reducing its susceptibility to nucleophilic attack compared to the trifluorinated derivative .

Fluorinated Diketone: 1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione

- Structure : Contains two ketone groups (1,3-diketone) and a biphenyl substituent.

- Impact of Trifluoro Group: Enhances thermal stability and alters acidity at the α-position due to strong electron-withdrawing effects. The diketone structure may facilitate chelation with metals, unlike the butynone derivative .

Hydroxy-Methoxy Substituted Derivative: 2-Butyn-1-one, 1-(2-hydroxy-5-methoxyphenyl)-

- Structure : Features hydroxyl and methoxy groups on the phenyl ring.

Key Observations :

- Electron-donating aryl groups (e.g., alkyl, alkoxy) improve yields in trifluoromethyl enolate reactions, while electron-withdrawing groups (e.g., halogens, -CF₃) reduce yields .

- The trifluoro group complicates synthesis due to steric hindrance and electronic effects, necessitating precise control of reaction parameters.

Physicochemical Properties

| Property | 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- | 1-Phenyl-2-butyn-1-one | 1-(4-Biphenylyl)-1,3-diketone |

|---|---|---|---|

| Molecular Weight | ~214.1 g/mol (estimated) | 146.17 g/mol | 308.23 g/mol |

| Polarity | High (due to -CF₃ and ketone) | Moderate | High (dual ketones) |

| Thermal Stability | Enhanced (fluorine effect) | Lower | High |

| Reactivity | Electrophilic carbonyl | Less reactive | Chelation-prone |

Notable Trends:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl-?

- Methodological Answer : The compound can be synthesized via fluorinated ketone formation, such as trifluoroacetylation of phenylacetylene derivatives. A plausible route involves nucleophilic substitution or Friedel-Crafts acylation using trifluoroacetyl chloride. Characterization via NMR is critical to confirm trifluoromethyl group incorporation. For analogs, fluorinated aryl ketones are often prepared via cross-coupling reactions with fluorinated reagents under inert conditions .

Q. How can the structural identity of this compound be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly the electron-deficient trifluoromethyl group .

- NMR spectroscopy : , , and NMR (e.g., δ ~ -60 ppm for CF) to confirm regiochemistry and purity.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What safety protocols are essential for handling fluorinated ketones like this compound?

- Methodological Answer : Fluorinated compounds often release toxic HF under decomposition. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with moisture. Store under inert gas (argon) at low temperatures to prevent hydrolysis. Refer to PubChem CID 67589 for specific hazard data .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cycloaddition reactions?

- Methodological Answer : The CF group enhances electrophilicity at the carbonyl carbon, promoting Diels-Alder reactions with electron-rich dienes. Kinetic studies under varying solvents (e.g., DMF vs. THF) and temperatures can quantify reactivity. Computational modeling (DFT) using NIST data can predict transition states and regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Triangulation : Cross-validate with IR (C=O stretch ~1700 cm), X-ray, and computational simulations (e.g., Gaussian).

- Dynamic effects : Investigate tautomerism (keto-enol equilibrium) via variable-temperature NMR.

- Impurity analysis : Use HPLC-MS to detect byproducts from incomplete fluorination or oxidation .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- Molecular docking : Simulate interactions with transition-metal catalysts (e.g., Pd or Cu) using software like AutoDock.

- Energy profiling : Calculate activation barriers for proposed reaction pathways (e.g., C–H functionalization) with DFT (B3LYP/6-31G*). Compare results with experimental kinetics .

Q. What crystallographic challenges arise during refinement of fluorinated small molecules?

- Methodological Answer : The CF group’s high thermal motion complicates electron density maps. Use SHELXL’s restraints for anisotropic displacement parameters (ADPs). High-resolution data (≤ 0.8 Å) and twinning refinement (SHELXT) improve accuracy. For macromolecular analogs, SHELXPRO interfaces with PHENIX for joint refinement .

Methodological Notes

- Data Sources : Prioritize PubChem, NIST, and crystallographic databases over commercial catalogs.

- Validation : Cross-reference spectral libraries (e.g., SDBS) and replicate experiments to confirm reproducibility.

- Ethics : Disclose computational parameters (basis sets, convergence criteria) and raw data in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.